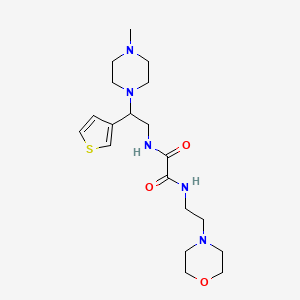

N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N5O3S/c1-22-5-7-24(8-6-22)17(16-2-13-28-15-16)14-21-19(26)18(25)20-3-4-23-9-11-27-12-10-23/h2,13,15,17H,3-12,14H2,1H3,(H,20,25)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPNSFTXLXEXTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure consisting of a piperazine ring, a thiophene moiety, and an oxalamide linkage, which are known to interact with various biological targets. The molecular formula is with a molecular weight of 392.5 g/mol .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors within the body. The presence of the piperazine and thiophene groups suggests potential for modulation of neurotransmitter systems, particularly in the central nervous system.

Potential Mechanisms:

- Receptor Binding : The compound may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter release.

- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, affecting physiological responses.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

Case Studies and Research Findings

- Antidepressant Activity : A study demonstrated that derivatives similar to this compound showed significant improvement in depressive behaviors in animal models. The mechanism involved increased serotonin levels through inhibition of reuptake transporters.

- Antitumor Studies : In vitro studies indicated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis. This effect was linked to the activation of caspase pathways, which are crucial for programmed cell death.

- Cardiovascular Impact : Experimental designs evaluating perfusion pressure changes revealed that certain derivatives could significantly modulate blood flow dynamics, suggesting potential therapeutic applications in hypertension management .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key parameters include:

| Parameter | Value |

|---|---|

| Absorption | High bioavailability expected due to lipophilicity. |

| Distribution | Predicted wide tissue distribution; crosses blood-brain barrier effectively. |

| Metabolism | Primarily hepatic metabolism with cytochrome P450 involvement. |

| Elimination | Renal clearance expected; half-life needs further investigation. |

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Metabolic and Regulatory Insights

- Metabolism: Oxalamides like S336 undergo rapid hepatic metabolism without amide bond cleavage, primarily via oxidation of alkyl/aryl side chains . The target compound’s morpholinoethyl group may resist hydrolysis, while the thiophene ring could undergo CYP450-mediated oxidation.

- Regulatory Status: S336 has global regulatory approval (FEMA 4233), whereas compounds with halogenated or complex heterocycles (e.g., GMC-1) are typically restricted to non-food applications .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?

- The synthesis involves coupling morpholinoethyl and methylpiperazine-thiophene intermediates via oxalamide linkages. Critical steps include:

- Intermediate preparation : Use of carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) to form amide bonds under anhydrous conditions .

- Purification : Chromatography (e.g., silica gel) or crystallization to isolate intermediates and final product .

- Yield optimization : Adjusting reaction temperature (typically 0–25°C) and solvent polarity (e.g., DCM or THF) to minimize side reactions .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

- NMR spectroscopy : Confirm the presence of thiophene protons (δ 6.8–7.5 ppm), piperazine/morpholine methyl groups (δ 2.3–3.1 ppm), and oxalamide carbonyls (δ 165–170 ppm) .

- Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns consistent with the oxalamide backbone .

- IR spectroscopy : Identify characteristic stretches for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological screening?

- Enzyme inhibition assays : Test cyclooxygenase (COX) or kinase inhibition using fluorogenic substrates (e.g., COX-2 inhibition via prostaglandin E2 ELISA) .

- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50 calculations .

- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess GPCR interactions .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide structural optimization?

- Molecular docking : Use software like AutoDock Vina to simulate binding to COX-2 or kinase domains, focusing on piperazine-thiophene interactions .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

- QSAR analysis : Correlate substituent effects (e.g., methylpiperazine vs. morpholine) with bioactivity using Hammett or Hansch parameters .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Comparative SAR tables :

Q. How do solvent and pH conditions affect the compound’s stability in biological assays?

- Stability profiling :

- pH 7.4 (PBS) : Monitor degradation via HPLC at 25°C; half-life >24 hours indicates suitability for cell-based assays .

- DMSO stock solutions : Limit freeze-thaw cycles (<3) to prevent precipitation .

- Solubility enhancement : Use co-solvents (e.g., 10% PEG-400) or cyclodextrin complexes for in vivo studies .

Q. What methods confirm the compound’s selectivity against off-target receptors?

- Broad-panel screening : Test against 50+ kinases or GPCRs (e.g., Eurofins Cerep panels) .

- Thermal shift assays : Measure ΔTm to assess binding to unintended targets .

- CRISPR-Cas9 validation : Knock out primary targets (e.g., COX-2) to verify loss of activity .

Methodological Best Practices

- Data reproducibility : Triplicate experiments with positive/negative controls (e.g., celecoxib for COX-2 assays) .

- Structural analogs : Prioritize compounds with CAS-tagged purity (>95%) for comparative studies .

- Ethical compliance : Adhere to OECD guidelines for in vitro toxicity testing (e.g., Annex V protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.